(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride
CAS No.: 1282459-30-6
Cat. No.: VC11872986
Molecular Formula: C15H19Cl2N3O2
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1282459-30-6 |
|---|---|
| Molecular Formula | C15H19Cl2N3O2 |
| Molecular Weight | 344.2 g/mol |
| IUPAC Name | 5-nitroso-7-(piperidin-1-ylmethyl)quinolin-8-ol;dihydrochloride |
| Standard InChI | InChI=1S/C15H17N3O2.2ClH/c19-15-11(10-18-7-2-1-3-8-18)9-13(17-20)12-5-4-6-16-14(12)15;;/h4-6,9,19H,1-3,7-8,10H2;2*1H |
| Standard InChI Key | OETADUWLCMFROU-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)N=O.Cl.Cl |
| Canonical SMILES | C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)N=O.Cl.Cl |
Introduction
(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride is a complex organic compound with a molecular formula of C15H19Cl2N3O. This compound belongs to the quinoline class, which is known for its diverse biological activities, including anticancer, antibacterial, and antimalarial properties. The presence of a hydroxyimino group and a piperidine moiety suggests potential interactions with biological targets, which could be relevant for therapeutic applications.
Synthesis and Preparation
The synthesis of (5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride typically involves multi-step organic synthesis. The process may include the formation of the quinoline ring, introduction of the hydroxyimino group, and attachment of the piperidine moiety. Detailed synthesis protocols are not readily available in the provided sources, but such compounds are generally synthesized using methods that involve condensation reactions and functional group transformations.
Biological Activity
While specific biological activity data for (5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride are not detailed in the available sources, compounds within the quinoline class have shown a range of biological activities. These include anticancer effects, as demonstrated by quinoline derivatives tested against various cancer cell lines , and potential neuroprotective effects, as seen with other quinoline-based compounds .
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its potential biological activities, such as anticancer or neuroprotective effects. The hydroxyimino group and piperidine moiety may interact with biological targets in a manner similar to other quinoline derivatives. Investigating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would also be crucial for assessing its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume